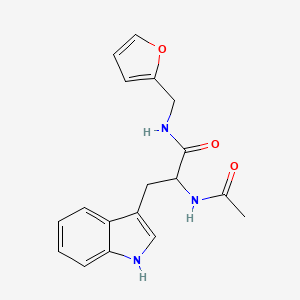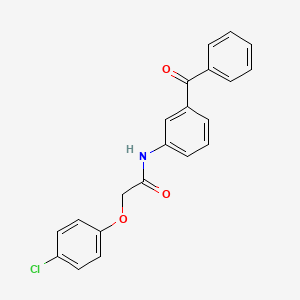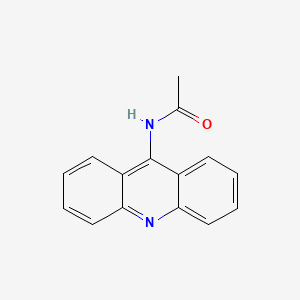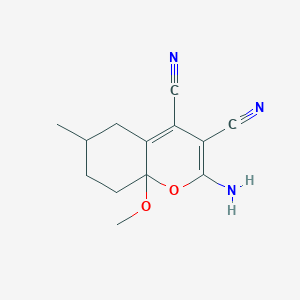![molecular formula C24H20N4OS B11054304 1-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B11054304.png)
1-benzyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE is a complex organic compound that features a benzimidazole core linked to an oxadiazole moiety via a sulfide bridge.
Preparation Methods
The synthesis of 1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or other aldehydes.
Synthesis of Oxadiazole Moiety: The oxadiazole ring is often synthesized via cyclization reactions involving hydrazides and carboxylic acids.
Linking via Sulfide Bridge: The final step involves the formation of the sulfide bridge, typically through nucleophilic substitution reactions where a thiol group reacts with a suitable leaving group on the benzimidazole or oxadiazole.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE undergoes various chemical reactions:
The major products formed depend on the specific reagents and conditions used in these reactions.
Scientific Research Applications
1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to DNA or proteins, disrupting their function, while the oxadiazole moiety may enhance its binding affinity and specificity . The sulfide bridge plays a role in modulating the compound’s redox properties, influencing its biological activity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole and oxadiazole derivatives:
Benzimidazole Derivatives: Compounds like thiabendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone contain the oxadiazole ring and are known for their antimicrobial properties.
The uniqueness of 1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL {[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL} SULFIDE lies in the combination of these two pharmacophores, potentially offering enhanced biological activity and specificity .
Properties
Molecular Formula |
C24H20N4OS |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-[(1-benzylbenzimidazol-2-yl)sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H20N4OS/c1-17-11-13-19(14-12-17)23-26-22(29-27-23)16-30-24-25-20-9-5-6-10-21(20)28(24)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
InChI Key |
NOBBJUXOZVWVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 3-[(1,5-dimethyl-2-phenylindol-6-yl)amino]but-2-enoate](/img/structure/B11054233.png)

![2,5-Dichloro-3,6-bis[(4-methylphenyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B11054245.png)
![N-(5-bromopyridin-2-yl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11054254.png)



![N-[2-methyl-5-(2-methyl-2H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B11054276.png)
![1-Ethanone, 1-[4-acetyl-2,5-dimethyl-1-(8-quinolinyl)-1H-pyrrol-3-yl]-](/img/structure/B11054280.png)
![methyl [2-(3,4-dimethoxyphenyl)-5,5-dimethyl-4,6-dioxotetrahydro-2H-pyran-3-yl]acetate](/img/structure/B11054290.png)
![4-{[4-Methoxy-3-(trifluoromethyl)phenyl]sulfonyl}-2-(phenoxymethyl)morpholine](/img/structure/B11054298.png)
![4-{2-[(3-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11054299.png)
